molecular formula C25H25N3O4S2 B2847704 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105198-56-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2847704
CAS No.: 1105198-56-8
M. Wt: 495.61
InChI Key: QOMSJAHKJYOCTN-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno-pyrimidinone derivative featuring a sulfanyl-linked acetamide side chain and a 3,4-dimethoxyphenylethyl substituent. Its structure combines a thieno[3,2-d]pyrimidinone core with a methyl group at position 3, a phenyl group at position 6, and a sulfanyl-acetamide moiety at position 2. The 3,4-dimethoxyphenylethyl group likely enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S2/c1-28-24(30)23-18(14-21(34-23)17-7-5-4-6-8-17)27-25(28)33-15-22(29)26-12-11-16-9-10-19(31-2)20(13-16)32-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMSJAHKJYOCTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NCCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate isothiocyanate to form an intermediate, which is then cyclized to produce the imidazo[1,2-a]pyridine core . Further functionalization at the 3-position with a chlorophenyl group and subsequent amidation with N-(1-phenylethyl)propanamide completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features

The thieno-pyrimidinone scaffold is shared among several analogs, but substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparisons
Compound Name & ID (Evidence) Key Substituents Molecular Formula Melting Point (°C) Yield (%) Notable Bioactivity
Target Compound 3,4-Dimethoxyphenylethyl, Methyl, Phenyl C₂₉H₂₉N₃O₅S₂ Not reported Not reported Hypothesized kinase inhibition (inferred from structural class)
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide () 4-Nitrophenyl, Ethyl C₂₂H₁₉N₄O₅S₂ Not reported Not reported No bioactivity data; nitro group may enhance electrophilicity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () 2,3-Dichlorophenyl, Methyl C₁₃H₁₁Cl₂N₃O₂S 230–232 80 Antimicrobial activity (implied by dichlorophenyl group)
2-[(3-Ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide () 2-Ethylphenyl, Ethyl, 5,6-Dimethyl C₂₃H₂₆N₄O₂S₂ Not reported Not reported Potential cytotoxicity (alkyl groups may improve metabolic stability)

Substituent Impact on Bioactivity

  • 3,4-Dimethoxyphenylethyl (Target Compound): The methoxy groups enhance solubility in polar solvents while maintaining moderate lipophilicity, a balance critical for blood-brain barrier penetration in CNS-targeting drugs .
  • 2,3-Dichlorophenyl (): Chlorine atoms improve binding affinity to hydrophobic enzyme pockets, as seen in antimicrobial agents .
  • Ethyl/Methyl Groups (): Alkyl substituents reduce metabolic degradation, extending half-life in vivo .

Table 2: Hypothesized Bioactivities Based on Structural Class

Compound Proposed Mechanism Supporting Evidence
Target Compound Tyrosine kinase inhibition Thieno-pyrimidinone cores inhibit kinases (e.g., EGFR)
Derivative DNA intercalation Nitroaromatics intercalate DNA
Derivative DHFR inhibition Dichlorophenyl groups target dihydrofolate reductase

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